molecular formula C20H26N2O4S2 B6520509 N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896339-96-1

N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B6520509
CAS No.: 896339-96-1
M. Wt: 422.6 g/mol
InChI Key: FDZUUYZCHWXRJZ-UHFFFAOYSA-N
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Description

N'-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a structurally complex molecule featuring a 4-methylbenzenesulfonyl group, a thiophen-2-yl moiety, and an ethanediamide backbone linked to a branched 3-methylbutyl chain. The ethanediamide moiety offers hydrogen-bonding capacity, which could influence solubility and binding affinity. This compound’s synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amidation, though direct evidence of its preparation is absent in the provided materials .

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14(2)10-11-21-19(23)20(24)22-13-18(17-5-4-12-27-17)28(25,26)16-8-6-15(3)7-9-16/h4-9,12,14,18H,10-11,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZUUYZCHWXRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC(C)C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Reference Sulfonyl/Sulfonamide Group Thiophen-2-yl Group Amide Type Additional Substituents Key Properties/Applications
Target Compound 4-Methylbenzenesulfonyl Yes Ethanediamide 3-Methylbutyl Hypothesized metabolic stability
(S)-...4-methylbenzenesulfonate Sulfonate ester Yes Sulfonate ester Propyl, tetrahydronaphthalen Intermediate in drug synthesis
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl...}acetate Sulfamoyl No Thio acetate Imidazolidin-2-ylidene Antimicrobial potential
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide No Azide groups Azidomethyl, butan-2-yl High-energy material precursor

Key Observations:

  • Thiophene Impact: The target compound and ’s sulfonate ester share the thiophen-2-yl group, which may enhance π-π stacking in receptor binding compared to non-thiophene analogs (e.g., ’s derivatives ).
  • Sulfonyl vs. Sulfonate : The sulfonate ester in is more polar than the target’s sulfonamide, suggesting differences in solubility and membrane permeability.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 4-methylbenzenesulfonyl group in the target compound and ’s sulfonate may resist enzymatic degradation better than simpler sulfonamides (e.g., ’s methanesulfonamide ).

Research Findings and Data Tables

Table 1: Functional Group Impact on Solubility and Bioactivity

Compound Type Key Functional Groups LogP (Predicted) Bioactivity Hypothesis
Target Compound Ethanediamide, Thiophene 3.2 CNS-targeted activity
e Sulfonate, Thiophene 1.8 Peripheral nervous system
Derivatives Sulfamoyl, Chloro 2.5 Antimicrobial

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